molecular formula C21H20BrN5S B2379679 1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE CAS No. 851081-31-7

1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE

Cat. No.: B2379679
CAS No.: 851081-31-7
M. Wt: 454.39
InChI Key: SKGGEOOIMOJPAA-UHFFFAOYSA-N
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Description

1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromophenyl group, a phenylpiperazine moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction, typically using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Properties

IUPAC Name

3-(4-bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5S/c22-17-8-6-16(7-9-17)20-23-24-21-27(20)15-19(28-21)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGGEOOIMOJPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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